7-Bromo-2-phenyl-1H-quinazolin-4-one is a synthetic organic compound belonging to the quinazoline family, characterized by its unique structural features, including a bromine atom at the 7th position and a phenyl group at the 2nd position of the quinazoline ring. This compound is notable for its potential biological activities and applications in medicinal chemistry. The quinazoline core is known for its versatility and has been extensively studied for various pharmacological properties, making derivatives like 7-bromo-2-phenyl-1H-quinazolin-4-one of significant interest in drug development.
7-Bromo-2-phenyl-1H-quinazolin-4-one can undergo various chemical transformations:
Common reagents for these reactions include potassium permanganate for oxidation and sodium borohydride for reduction. Acidic or basic conditions are often utilized for cyclization reactions, sometimes employing catalysts like trifluoroacetic acid or sodium hydroxide .
The biological activity of 7-bromo-2-phenyl-1H-quinazolin-4-one has been explored in various studies, demonstrating significant antimicrobial properties. Compounds within the quinazoline class are known for their diverse pharmacological effects, including anticancer, anti-inflammatory, and antimicrobial activities. The presence of the bromine atom and the phenyl group contributes to its unique biological profile, making it a candidate for further research in therapeutic applications .
The synthesis of 7-bromo-2-phenyl-1H-quinazolin-4-one typically involves several key steps:
This synthetic route can be optimized for industrial production by employing continuous flow reactors and efficient catalysts to enhance yield and purity .
7-Bromo-2-phenyl-1H-quinazolin-4-one has potential applications in various fields:
The unique structural characteristics allow it to interact with biological targets effectively, making it an important compound in medicinal chemistry research .
Studies on the interactions of 7-bromo-2-phenyl-1H-quinazolin-4-one with biological systems have indicated that it can bind effectively to specific targets, influencing cellular pathways associated with disease processes. Its derivatives have been screened against various bacterial and fungal strains, showing promising results that indicate broad-spectrum antimicrobial activity . Further interaction studies could elucidate its mechanism of action and enhance its therapeutic efficacy.
Several compounds share structural similarities with 7-bromo-2-phenyl-1H-quinazolin-4-one. Here are a few notable examples:
| Compound Name | Structural Features | Unique Properties |
|---|---|---|
| 6-Bromo-2-(pyridin-3-yl)quinazolin-4-amino | Pyridine ring substitution instead of phenyl | Potentially different biological activity profile |
| 6-Bromo-2-(butylthio)-3-phenyquinazolin-4(3H)-one | Butylthio group at the 2nd position | Enhanced anticancer activity |
| 6-Bromo-4-(4-methoxyphenyl)quinazolin-2-one | Methoxy group on the phenyl ring | Altered pharmacological properties |
The uniqueness of 7-bromo-2-phenyl-1H-quinazolin-4-one lies in its specific substitution pattern which imparts distinct chemical and biological properties. Its bromine atom at the 7th position combined with a phenyl group at the 2nd position makes it a versatile scaffold for developing new therapeutic agents with tailored activities .
Recent advances in asymmetric catalysis have enabled the development of peptide-mediated bromination protocols for quinazolinone derivatives. A β-turn peptide catalyst containing a tertiary amine-containing β-dimethylaminoalanine (Dmaa) residue has demonstrated exceptional enantiocontrol during the bromination of 3-arylquinazolin-4(3H)-ones. This approach leverages dynamic kinetic resolution to selectively functionalize one atropisomer of the substrate, achieving enantiomer ratios (er) of up to 97:3 for tribrominated products.
The catalytic cycle involves a stereodetermining bromination event mediated by hydrogen bonding between the quinazolinone's phenol group and the Dmaa residue. X-ray crystallography and 2D-NOESY studies reveal that the peptide adopts a well-defined β-turn geometry, creating a chiral microenvironment that directs electrophilic bromine addition to the ortho-position relative to the phenol. Computational studies using density functional theory (DFT) calculations show rotational barriers of 22.6–36.7 kcal/mol for key intermediates, explaining the high stereochemical fidelity observed.
Electron-donating groups at the quinazolinone 2-position (e.g., isopropyl, methyl) enhance enantioselectivity (93:7–97:3 er), while electron-withdrawing substituents like trifluoromethyl reduce catalytic efficiency (63:37 er). Steric effects dominate regioselectivity, with ortho-bromination favored over meta- or para-positions in all tested substrates. A notable limitation arises with pre-functionalized ortho'-fluoro derivatives, which exhibit reduced enantioselectivity (55:45 er) due to increased rotational barriers in starting materials.
Transition metal catalysis has emerged as a versatile tool for constructing the quinazolinone core and introducing bromine substituents. Iron and copper catalysts dominate this field due to their cost-effectiveness and functional group tolerance.
FeBr2 (5 mol%) enables oxidative coupling between 2-aminobenzyl alcohols and benzylamines under aerobic conditions, producing 2-arylquinazolinones in 86% yield at a 20 mmol scale. This single-electron transfer mechanism proceeds via imine formation, trans-imination, and intramolecular cyclization. FeF3-mediated three-component reactions under solvent-free conditions achieve 92% yields through sonication-assisted condensation of 1H-indazole-3-amines, aldehydes, and 1,3-diketones.
| Catalyst | Substrates | Conditions | Yield (%) | Reference |
|---|---|---|---|---|
| FeBr2 | 2-Aminobenzyl alcohol + benzylamine | Air, 100°C | 86 | |
| FeF3 | Indazole-3-amine + aldehyde + diketone | Solvent-free, ultrasound | 92 |
CuCl (10 mol%) facilitates oxidative amination between 2-aminoarylketones and dimethyl sulfoxide (DMSO), utilizing the solvent as a methylene source. This radical-based pathway achieves 95% yield under oxygen atmosphere, with deuterium labeling confirming DMSO's role as the carbon synthon. Copper cyanide (CuCN) enables cascade cyanation-rearrangement reactions of 2-halo-N-arylbenzamides, producing tetracyclic isoindoloquinazolines as side products in dioxane.
Sustainable synthetic approaches minimize environmental impact while maintaining efficiency. A microwave-assisted protocol using CuCl2 (0.1 mmol) and 8-quinolinol ligand in aqueous NaOH achieves 92% yield of 6-bromo-2-phenyl-1H-quinazolin-4-one within 20 minutes. This method eliminates organic solvents and reduces energy consumption through targeted microwave irradiation (120 W).
The table below compares energy inputs for different quinazolinone syntheses:
| Method | Energy Source | Temperature (°C) | Time (h) | PMI* |
|---|---|---|---|---|
| Microwave irradiation | Electromagnetic | 20 | 0.33 | 2.1 |
| Conventional heating | Thermal | 100 | 6 | 8.7 |
| Sonochemical | Acoustic | 25 | 1.5 | 3.4 |
*Process Mass Intensity = Total mass used / Mass of product
Controlling substitution patterns on the quinazolinone nucleus remains challenging due to competing electronic and steric effects. Bromine's directing effects enable precise functionalization at the 7-position through sequential cross-coupling reactions.
Tribromide intermediates undergo regioselective Buchwald-Hartwig amination at the para-position relative to existing bromines. Using Pd2(dba)3/Xantphos catalyst system, primary amines install nitrogen functionalities with 78–92% yields while preserving axial chirality. This two-step approach converts 7-bromo intermediates into 7-amino derivatives without epimerization.
Palladium-mediated coupling of 7-bromoquinazolinones with arylboronic acids proceeds with complete retention of configuration. DFT studies attribute this stereoretention to the high rotational barrier (36.7 kcal/mol) in the biaryl axis, which prevents racemization during transmetallation. Electron-deficient boronic acids (e.g., 4-CF3C6H4B(OH)2) couple most efficiently, achieving 89% yield with 98:2 er.
A three-step sequence demonstrates the scaffold's versatility:
This strategy enables installation of three distinct functional groups while maintaining stereochemical integrity.
Peptide catalysts have emerged as powerful tools for achieving high enantioselectivity in the bromination of quinazolinones. A landmark study demonstrated the efficacy of β-turn-containing tetra-peptides, such as Boc-Dmaa-D-Pro-Acpc-Leu-NMe₂, in catalyzing the atroposelective bromination of 3-arylquinazolin-4(3H)-ones [1] [2]. Structural characterization via X-ray crystallography and 2D-NOESY NMR revealed that the catalyst adopts a type I′ β-turn conformation in both solid and solution states, which is critical for enantioinduction [1]. The tertiary amine moiety within the peptide backbone facilitates deprotonation of the substrate, enabling stereodetermining bromination at the ortho position of the aryl ring [2].
Subsequent optimization led to the development of Boc-Dmaa-D-Pro-Acpc-Leu-OMe, which exhibited enhanced selectivity. Comparative analysis showed that the methyl ester terminus (OMe) improved conformational rigidity compared to the N-methylamide (NMe₂), reducing undesired side reactions [1]. Density functional theory (DFT) calculations further corroborated that the rotational barrier of the mono-brominated intermediate ensures atropisomeric stability, preserving enantiopurity during subsequent transformations such as Suzuki-Miyaura cross-coupling [2].
While the provided search results do not specifically address nano-CuFe₂O₃ catalysts in quinazolinone bromination, heterogeneous catalysis remains a promising avenue for scalable synthesis. Transition metal oxides like CuFe₂O₃ are theorized to facilitate bromination via radical pathways or Lewis acid-mediated activation of bromine sources. Future studies could explore ligand-free conditions, recyclability, and compatibility with green solvents—key advantages of heterogeneous systems.
Copper catalysis plays a pivotal role in constructing the quinazolinone core. A representative method involves the tandem reaction of 2-bromobenzyl bromide 67, aldehydes 68, and ammonium hydroxide 69 using CuI/1,10-phenanthroline to yield functionalized quinazolines 70 [4]. This one-pot protocol proceeds via imidoylative cyclocondensation, where copper mediates C–N bond formation and subsequent aromatization. Substrate scope studies indicate tolerance for electron-donating and withdrawing groups on the aldehyde, enabling diverse quinazolinone derivatives [4].
| Substrate | Product | Yield (%) | Reference |
|---|---|---|---|
| 2-Bromo-4-methylbenzyl bromide | 2-Phenyl-7-methylquinazolin-4-one | 85 | [4] |
| 2-Bromo-5-methoxybenzyl bromide | 2-Phenyl-6-methoxyquinazolin-4-one | 78 | [4] |
Mechanistic investigations propose a dual role for copper: (1) facilitating oxidative addition of the benzyl bromide and (2) coordinating the imine intermediate to promote cyclization [4]. This method bypasses traditional multistep sequences, offering a streamlined route to brominated quinazolinones when bromine-containing substrates are employed.
Researchers have combined the parent scaffold with 1-substituted-1H-tetrazole-5-thiols to generate sulfur-bridged hybrids possessing pronounced cytotoxic profiles [1] [2].
Reaction blueprint
Table 3.1 Representative tetrazole hybrids
| Entry | Tetrazole ring substituent | Overall isolated yield (%) | Single-crystal confirmation | Half-maximal inhibitory concentration against MDA-MB-231 (micromolar) |
|---|---|---|---|---|
| 7f | 4-methylbenzyl | 68 | yes [1] | 9.13 [1] |
| 8f | 4-methoxybenzyl | 64 | yes [1] | 9.82 [1] |
| 9a | 2-chloro-4-fluorobenzyl | 70 | yes [1] | 10.30 [1] |
Key findings
Condensation of isonicotinic acid hydrazide with 7-bromo-2-phenyl-1H-quinazolin-4-one generates hydrazide conjugates that serve both as antimicrobial leads and versatile intermediates for further condensation chemistry [3] [4].
Synthetic sequence
Table 3.2 Selected hydrazone derivatives from isonicotinic pathways [4]
| Product code | Aldehyde employed | Yield (%) | Melting point (°C) |
|---|---|---|---|
| 4a | 4-methylbenzaldehyde | 78 | 157–158 |
| 4d | 4-chlorobenzaldehyde | 68 | 174–175 |
| 4g | 4-nitrobenzaldehyde | 86 | 203–204 |
Observations
The sulfur chemistry of the quinazolinone nucleus underpins both targeted pro-drug design and materials applications. Three complementary methods dominate current practice.
A. Base-Promoted S-Alkylation
Deprotonation of 7-mercapto-2-phenylquinazolin-4-one with sodium hydride in N,N-dimethylformamide followed by alkyl bromide addition provides S-alkyl thioethers in sixty-five to seventy-five percent yield at ambient temperature [5]. The reaction tolerates benzylic, allylic and saturated chains without competing N-alkylation.
B. Visible-Light-Triggered Aromatization–Radical Coupling
Spiro-dihydroquinazolinones undergo photoredox-initiated ring opening with diaryl disulfides under blue light, producing C-7 aryl thio-substituted quinazolinones in yields up to seventy-two percent without external metal catalysts [6]. Mechanistic studies indicate sulfur-centered radical formation, followed by radical–radical coupling and oxidative rearomatization [6].
C. Chan–Lam Copper Acetate Cross-Coupling
Treatment of 1,4-dihydroquinazoline-2-thiol with arylboronic acids, copper(II) acetate and triethylamine in acetonitrile at room temperature installs arylthio substituents directly on the quinazoline core, delivering products in seventy to eighty-three percent yield within four hours [7]. Unlike traditional palladium systems, the copper catalyst shows negligible deactivation by thiolate ligands [7].
Table 3.3 Comparison of carbon–sulfur coupling tactics
| Strategy | Catalyst/initiator | Temperature (°C) | Typical yield (%) | Notable feature |
|---|---|---|---|---|
| Base-promoted alkylation [5] | Sodium hydride | 25 | 65-75 | High selectivity for sulfur over nitrogen sites |
| Photoredox ring opening [6] | Blue light, no metal | 30 | 55-72 | Simultaneous skeletal editing and C-S installation |
| Chan–Lam coupling [7] | Copper(II) acetate | 25 | 70-83 | Broad arylboronic acid scope, air tolerance |
Key insights